2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

GSK3β inhibition Neurodegenerative disease Kinase assay

2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 74411-91-9) is a bicyclic fused pyrimido[1,2-a]pyrimidin-4-one derivative classified as a substituted pyrimidone. Its core scaffold serves as the unsubstituted parent backbone for a family of 8-substituted-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one derivatives developed as glycogen synthase kinase-3 beta (GSK3β) inhibitors, which are under investigation for neurodegenerative disease applications.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 74411-91-9
Cat. No. B1461085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
CAS74411-91-9
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1CNC2=NC(=CC(=O)N2C1)C3=CC=CC=C3
InChIInChI=1S/C13H13N3O/c17-12-9-11(10-5-2-1-3-6-10)15-13-14-7-4-8-16(12)13/h1-3,5-6,9H,4,7-8H2,(H,14,15)
InChIKeyRVFRIAOQGWSUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 74411-91-9) – Core Heterocyclic Scaffold for GSK3β Inhibitor Programs


2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 74411-91-9) is a bicyclic fused pyrimido[1,2-a]pyrimidin-4-one derivative classified as a substituted pyrimidone. Its core scaffold serves as the unsubstituted parent backbone for a family of 8-substituted-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one derivatives developed as glycogen synthase kinase-3 beta (GSK3β) inhibitors, which are under investigation for neurodegenerative disease applications [1]. The compound is commercially supplied by specialist vendors for research purposes, typically at purities of 95–97% . Its computed boiling point is 385.5 ± 45.0 °C and density 1.30 ± 0.1 g/cm³ .

Why Generic 2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one Substitution Risks Uninterpretable Data in GSK3β Research


Within the GSK3β inhibitor chemical series, the unsubstituted 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one scaffold constitutes the minimum pharmacophore core. Introducing substitutions at the 8-position is the key driver of inhibitory potency against GSK3β [1]. Therefore, procuring this specific unsubstituted compound is essential for mechanistic control experiments, baseline comparisons, or as a synthetic precursor. Interchanging it with an arbitrarily chosen 8-substituted analog or a regioisomer would invalidate SAR interpretation, as even minor structural modifications can cause orders-of-magnitude differences in kinase inhibition. The specific ring geometry and absence of chiral centers at position 8 in this compound provide a distinct conformational profile compared to its chiral 8-substituted counterparts [2].

2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one: Comparator-Based Quantitative Differentiation Evidence


Unsubstituted Scaffold Enables GSK3β Basal Activity Measurement Versus 8-Substituted Inhibitors

In the Sanofi-Aventis patent series on GSK3β inhibitors, the 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one core represents the unsubstituted baseline scaffold. While specific IC50 values for the target compound are not disclosed, the patent establishes that GSK3β inhibitory activity requires substitution at the 8-position, with exemplified compounds achieving IC50 values in the sub-micromolar range [1]. The target compound, lacking this substitution, serves as the negative control reference point for quantifying the activity gain from 8-position modifications. This structural control is critical for SAR studies, as even the simplest 8-methyl substitution can shift activity from inactive to active [2].

GSK3β inhibition Neurodegenerative disease Kinase assay

Simplified Synthetic Intermediate for Generating Diverse 8-Substituted GSK3β Inhibitor Libraries

The preparation methods disclosed in the Sanofi-Tanabe patents utilize the core 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one structure as a direct precursor for late-stage diversification. The synthetic schemes show that substitution at the 8-position is performed on this core scaffold, making it the essential starting material for generating focused compound libraries [1]. In contrast, analogs like 2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one or 2-(trifluoromethyl) derivatives require separate synthetic routes and cannot serve as direct precursors for the full phenyl-substituted series .

Medicinal chemistry Structure-activity relationship (SAR) Lead optimization

Absence of Chiral Complexity at Position 8 Distinguishes the Compound from Potent Chiral GSK3β Inhibitors

Many high-potency GSK3β inhibitors in the pyrimido[1,2-a]pyrimidin-4-one class contain a chiral center at the 8-position, with specific enantiomers showing differential activity (e.g., (8S) vs. (8R) configurations) [1]. The target compound is achiral at this position, making it a stereochemically simpler reference standard. This lack of chirality eliminates enantiomer-specific effects and eliminates the need for chiral separation or enantioselective synthesis when used as a control or precursor [2]. The resulting simplification produces more straightforward analytical characterization (no optical rotation, no chiral HPLC required), reducing quality control complexity relative to chiral 8-substituted analogs.

Stereochemistry Chiral pharmacology Preclinical candidate selection

Predicted Physicochemical Profile Suitable for Blood-Brain Barrier Penetration Assessment in Neurodegeneration Models

The 2-phenyl substitution on the pyrimido[1,2-a]pyrimidin-4-one scaffold produces computed physicochemical properties including a boiling point of 385.5±45.0 °C and density of 1.30±0.1 g/cm³ . For CNS-targeting GSK3β inhibitor programs, this baseline compound provides a reference for interpreting the impact of additional substituents on passive permeability. Compounds with the 2-phenyl core typically exhibit higher lipophilicity and improved theoretical BBB permeability compared to the corresponding 2-hydroxy or 2-amino analogs, which are more polar and less CNS-penetrant . This makes the 2-phenyl derivative the appropriate baseline scaffold for a CNS drug discovery program, as it guarantees the core has the minimum lipophilicity needed for brain exposure.

CNS drug discovery Blood-brain barrier (BBB) Physicochemical property prediction

Validated Application Scenarios for 2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one in Drug Discovery


GSK3β Inhibitor Lead Optimization: Negative Control for Kinase Selectivity Profiling

The compound serves as the zero-substitution baseline for a kinase selectivity panel. The SFI (Selectivity Factor Index) for an 8-substituted lead candidate versus off-target kinases can only be meaningfully interpreted when the basal kinase inhibition pattern of the 2-phenyl unsubstituted core is known. This is essential for attributing selectivity improvements specifically to 8-position modifications [1].

Synthetic Chemistry: Reliable Precursor for Late-Stage Diversification into GSK3β-Focused Compound Libraries

The 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is the designated synthetic precursor in the Sanofi patent family for introducing diverse 8-substituents. Using this exact precursor ensures that synthesis products map directly to the patent SAR tables, enabling confirmatory medicinal chemistry efforts and reproducible lead optimization [1].

Pharmacokinetic Assay Validation: Defining Basal Metabolic Stability for the Pyrimido[1,2-a]pyrimidin-4-one Series

Determining the intrinsic metabolic stability of the unsubstituted 2-phenyl core establishes the scaffold liability baseline in human liver microsome or hepatocyte assays. This allows researchers to decouple scaffold-driven clearance from clearance driven by labile substituents at position 8, thereby improving structure-property relationship (SPR) interpretation [2].

Analytical Quality Control: Calibration Standard for Chiral Purity Analysis of 8-Substituted Analogs

The compound's achiral nature makes it a clean calibration standard for chiral HPLC methods used to separate enantiomers of potent 8-substituted GSK3β inhibitors. It provides a well-defined, non-interfering retention time marker that validates column performance without the complexity of co-eluting enantiomers [3].

Quote Request

Request a Quote for 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.